Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Overview
Description
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a chemical compound with the molecular formula C15H23NO6. It is an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the epidermal growth factor receptor (EGFR). This compound is known for its role in the production of Erlotinib, a selective EGFR-tyrosine kinase inhibitor used in cancer treatment .
Mechanism of Action
Target of Action
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, also known as Ethyl 4,5-bis(2-methoxyethoxy)-2-aminobenzoate, is a derivative of 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester . It is an intermediate in the synthesis of Erlotinib , a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . Therefore, the primary target of this compound is likely the EGFR, a receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
Erlotinib inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and downstream signaling . As a result, it inhibits cell proliferation and induces apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR, it disrupts these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
As an intermediate in the synthesis of erlotinib , its pharmacokinetic properties may be similar to those of Erlotinib.
Result of Action
As an intermediate in the synthesis of erlotinib , its effects may be similar to those of Erlotinib, which include the inhibition of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of Erlotinib , a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the EGFR signaling pathway.
Cellular Effects
Given its role as an intermediate in the synthesis of Erlotinib , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism associated with EGFR.
Molecular Mechanism
As an intermediate in the synthesis of Erlotinib , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to EGFR signaling.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be synthesized through a multi-step process involving the esterification of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid. The reaction typically involves the use of ethanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be compared with other similar compounds, such as:
- Ethyl 2-amino-6-methylbenzoate
- Ethyl 2-amino-5-methylbenzoate
- Ethyl 6-amino-3,4-dimethoxybenzoate
- Ethyl 2-amino-5-methoxybenzoate
- Diethyl 2,5-diaminoterephthalate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of targeted pharmaceutical agents .
Properties
IUPAC Name |
ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOWMIHUDJVXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463153 | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-27-8 | |
Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179688-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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